molecular formula C20H28N11O11P B1450799 Guanylyl(2' 5')adenosine ammonium salt CAS No. 103192-47-8

Guanylyl(2' 5')adenosine ammonium salt

Cat. No.: B1450799
CAS No.: 103192-47-8
M. Wt: 629.5 g/mol
InChI Key: GJPWIAVAWZIIHD-UHFFFAOYSA-N
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Description

Guanylyl(2’ 5’)adenosine ammonium salt is a chemical compound with the molecular formula C20H25N10O11P•NH3 and a molecular weight of 629.48 g/mol . It is a nucleotide analog that consists of guanine and adenosine linked by a 2’,5’-phosphodiester bond. This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanylyl(2’ 5’)adenosine ammonium salt involves the coupling of guanosine and adenosine through a 2’,5’-phosphodiester bond. The reaction typically requires the use of a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often include anhydrous solvents like acetonitrile and the presence of a base such as triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Guanylyl(2’ 5’)adenosine ammonium salt follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Guanylyl(2’ 5’)adenosine ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Guanylyl(2’ 5’)adenosine ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide interactions and enzymatic processes.

    Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of nucleotide signaling pathways.

    Medicine: Utilized in the development of antiviral and anticancer therapies by serving as a nucleotide analog.

    Industry: Applied in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of Guanylyl(2’ 5’)adenosine ammonium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleotide synthesis and function. The compound targets enzymes involved in nucleotide metabolism, such as polymerases and kinases, thereby affecting cellular processes like DNA replication and RNA transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanylyl(2’ 5’)adenosine ammonium salt is unique due to its specific combination of guanine and adenosine, which allows it to mimic natural nucleotides while also serving as a versatile tool in biochemical research. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its importance .

Properties

IUPAC Name

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPWIAVAWZIIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N11O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585173
Record name [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103192-47-8
Record name [2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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